molecular formula C13H13ClN2O3 B12888955 1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid

1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B12888955
M. Wt: 280.70 g/mol
InChI Key: CIPPUFNBXXZXCC-UHFFFAOYSA-N
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Description

1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 6-chlorobenzo[d]oxazole with piperidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or inhibit cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid can be compared with other benzoxazole derivatives, such as:

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H13ClN2O3/c14-9-3-4-10-11(6-9)19-13(15-10)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18)

InChI Key

CIPPUFNBXXZXCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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